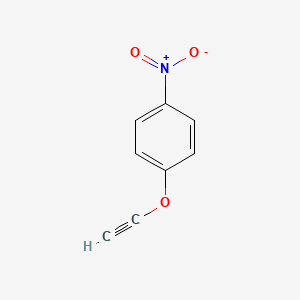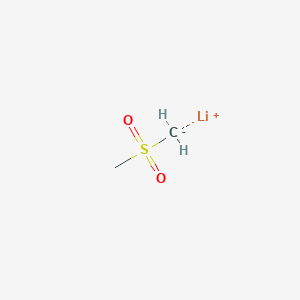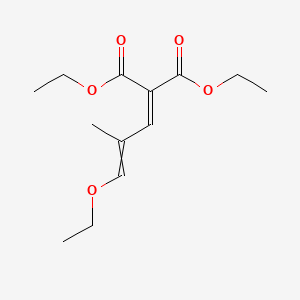
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate is an organic compound with the molecular formula C12H20O5. It is a derivative of propanedioic acid and is known for its unique structure, which includes an ethoxy group and a methylprop-2-enylidene moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product . The reaction conditions usually include a controlled temperature and the removal of ethanol as a byproduct.
Análisis De Reacciones Químicas
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the α-position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common reagents used in these reactions include alkyl halides, sodium ethoxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate involves its conversion to reactive intermediates, such as enolate ions, under basic conditions . These intermediates can then participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Diethyl (3-ethoxy-2-methylprop-2-en-1-ylidene)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester of propanedioic acid, commonly used in organic synthesis.
Diethyl 2-(3-ethoxyprop-2-enylidene)propanedioate: A closely related compound with a similar structure but different substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Propiedades
Número CAS |
13001-20-2 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
diethyl 2-(3-ethoxy-2-methylprop-2-enylidene)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-5-16-9-10(4)8-11(12(14)17-6-2)13(15)18-7-3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
RJXIGOHHCYSGKG-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C)C=C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


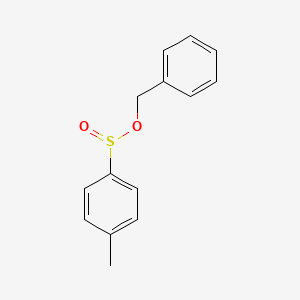
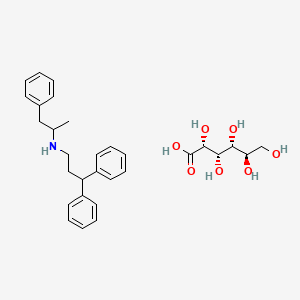


![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
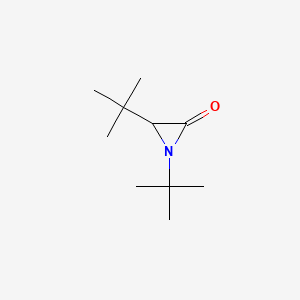
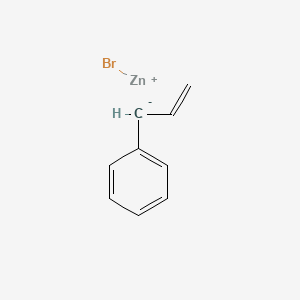
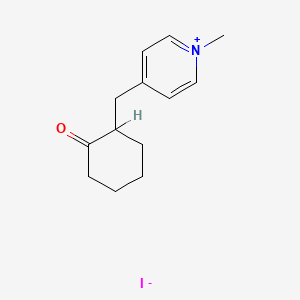

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)

